molecular formula C13H19ClN2O2S B1438292 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1095019-75-2

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline

Cat. No.: B1438292
CAS No.: 1095019-75-2
M. Wt: 302.82 g/mol
InChI Key: DTNHRNRRJMTXHL-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline is an organic compound that belongs to the class of sulfonyl anilines It is characterized by the presence of a chloro group, an ethyl-substituted piperidine ring, and a sulfonyl group attached to an aniline moiety

Scientific Research Applications

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is employed in studies investigating the biological activity of sulfonyl anilines and their derivatives.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain sulfonyl-containing enzymes, potentially inhibiting their activity. This interaction can lead to changes in the biochemical pathways where these enzymes are involved, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in the conformation of these biomolecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, the compound can affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. This can lead to changes in the metabolic balance within the cell, impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. This transport and distribution can influence the compound’s efficacy and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations. The localization of this compound can affect its interaction with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of 2-chloroethylamine with a suitable aldehyde or ketone can yield the desired piperidine derivative.

    Sulfonylation: The piperidine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Amination: The final step involves the introduction of the aniline moiety through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonylated piperidine with an appropriate aniline derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The chloro group may also participate in electrophilic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline
  • 2-Chloro-5-[(2-propyl-1-piperidinyl)sulfonyl]-aniline
  • 2-Chloro-5-[(2-isopropyl-1-piperidinyl)sulfonyl]-aniline

Uniqueness

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline is unique due to the presence of the ethyl-substituted piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its solubility, stability, and overall biological activity compared to similar compounds with different alkyl substitutions.

Properties

IUPAC Name

2-chloro-5-(2-ethylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNHRNRRJMTXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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